1,3-Adamantanediol dimethacrylate
Overview
Description
Synthesis Analysis
The synthesis of dimethacrylate derivatives based on adamantane involves the reaction of glycidyl methacrylate with dicarboxylic acid ester obtained from adamantanediol and maleic anhydride. This reaction is typically carried out in the presence of a basic catalyst, such as tetraethylammonium bromide, to yield the novel dimethacrylate compound with high efficiency (Wang et al., 2012).
Molecular Structure Analysis
Adamantane derivatives exhibit a high degree of structural rigidity due to their cage-like architecture. The introduction of methacrylate groups at the 1,3-positions of the adamantane structure leads to compounds with unique molecular configurations, which significantly influence their physicochemical properties. The adamantane core contributes to the thermal stability and rigidity of the molecule, while the methacrylate groups introduce reactivity and potential cross-linking capabilities essential for polymerization processes.
Chemical Reactions and Properties
Adamantane-based methacrylates can undergo polymerization reactions under suitable conditions, leading to polymers with excellent mechanical strength and durability. These materials are of interest in the development of dental resins, where such properties are highly valued. The adamantane core imparts resistance to thermal degradation and chemical attack, making the resulting polymers suitable for long-term applications in challenging environments.
Physical Properties Analysis
The physical properties of 1,3-adamantanediol dimethacrylate derivatives, such as thermal stability, glass transition temperature, and mechanical strength, are significantly influenced by the adamantane backbone. These compounds exhibit high degrees of double bond conversion during polymerization, resulting in materials with enhanced thermo-mechanical properties compared to conventional methacrylate-based resins.
Chemical Properties Analysis
The chemical properties of 1,3-adamantanediol dimethacrylate derivatives are characterized by their reactivity towards polymerization and cross-linking reactions. The presence of methacrylate groups allows for efficient UV-curing processes, leading to materials with high cross-link density and robust mechanical properties. Furthermore, the inherent stability of the adamantane core contributes to the resistance of the polymers to chemical degradation and hydrolysis.
For more in-depth research and data on the synthesis, molecular structure, chemical reactions, and properties of 1,3-adamantanediol dimethacrylate and related compounds, the cited sources provide valuable insights:
- Synthesis and characterization of a novel dimethacrylate based on adamantane as possible dental resins (Wang et al., 2012).
Scientific Research Applications
1. Improving Thermal Properties of Anaerobic Adhesives
- Methods of Application: The 1,3-Adamantanediol dimethacrylate is incorporated into the AA base. The resulting compositions are highly heat-resistant (able to withstand 250°C for 168 hours) and have reduced sensitivity to oiled surfaces .
- Results/Outcomes: The use of 1,3-Adamantanediol dimethacrylate in AAs has led to significant improvements in the thermal properties of these adhesives. This includes a minimum reduction in elasticity and preservation of the cohesive strength of the cured AA at elevated temperatures .
2. Regioselective Synthesis of 1,3,5-Adamantanetriol
- Application Summary: 1,3-Adamantanediol is used as a precursor in the regioselective synthesis of 1,3,5-adamantanetriol using Kitasatospora cells. This process is important for the production of functionalized molecules with an adamantane structure, which have applications in various fields, including the production of photoresist materials for semiconductor devices .
- Methods of Application: Washed cells of Kitasatospora sp. GF12 are used to catalyze the regioselective hydroxylation of 1,3-adamantanediol to 1,3,5-adamantanetriol. The reaction is carried out over 120 hours at 24°C, with glycerol added to the reaction mixture to recycle the intracellular NADH/NADPH .
- Results/Outcomes: The process results in the production of 30.9 mM 1,3,5-adamantanetriol from 60 mM 1,3-adamantanediol .
Safety And Hazards
Safety data sheets suggest avoiding breathing mist, gas, or vapors of 1,3-Adamantanediol dimethacrylate. Contact with skin and eyes should be avoided. Personal protective equipment should be used, including chemical impermeable gloves. Adequate ventilation should be ensured, and all sources of ignition should be removed .
properties
IUPAC Name |
[3-(2-methylprop-2-enoyloxy)-1-adamantyl] 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O4/c1-11(2)15(19)21-17-6-13-5-14(7-17)9-18(8-13,10-17)22-16(20)12(3)4/h13-14H,1,3,5-10H2,2,4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZDPKCUTBVCGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC12CC3CC(C1)CC(C3)(C2)OC(=O)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Adamantanediol dimethacrylate | |
CAS RN |
122066-43-7 | |
Record name | 3-[(2-methylprop-2-enoyl)oxy]adamantan-1-yl 2-methylprop-2-enoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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